5-(4-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
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Overview
Description
5-(4-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as hydroxyl, carbonyl, and aromatic rings. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via selective hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Attachment of the Ethoxyphenyl Group: This step might involve a Friedel-Crafts alkylation or acylation reaction, where the ethoxyphenyl group is attached to the pyrrole ring.
Incorporation of the Furan and Isoxazole Rings: These rings can be introduced through cyclization reactions involving appropriate precursors, such as furfural for the furan ring and nitrile oxides for the isoxazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as Lewis acids.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
The compound’s potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, make it a candidate for drug development. Researchers may study its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique structure might also find applications in the development of novel polymers or advanced materials.
Mechanism of Action
The mechanism of action of 5-(4-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s biological activity. For instance, if the compound exhibits anti-inflammatory properties, it might inhibit enzymes like cyclooxygenase or modulate signaling pathways involved in inflammation.
Comparison with Similar Compounds
Similar Compounds
5-(4-methoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one: Similar structure but with a methoxy group instead of an ethoxy group.
5-(4-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylthiazol-3-yl)-1H-pyrrol-2(5H)-one: Similar structure but with a thiazole ring instead of an isoxazole ring.
Uniqueness
The uniqueness of 5-(4-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6/c1-4-28-15-8-6-14(7-9-15)19-18(20(25)16-10-5-12(2)29-16)21(26)22(27)24(19)17-11-13(3)30-23-17/h5-11,19,26H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWKDSTXODOGQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NOC(=C3)C)O)C(=O)C4=CC=C(O4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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